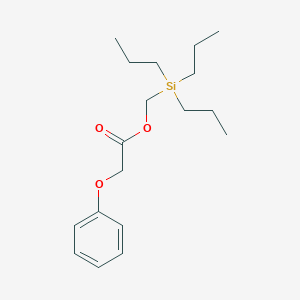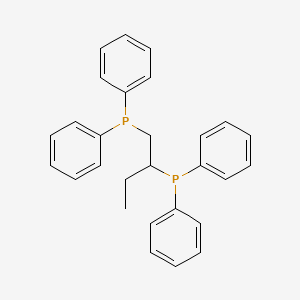
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that features a brominated alkene attached to a tributylphosphanium group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-methylbut-2-en-1-yl bromide with tributylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The double bond in the alkene can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted alkenes.
Oxidation: The major product is the phosphine oxide derivative.
Reduction: The major product is the fully saturated alkane.
Applications De Recherche Scientifique
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide involves its reactivity as a phosphonium salt. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the phosphonium group can stabilize transition states in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-3-methylbut-2-en-1-yl)phosphonium bromide: Lacks the tributyl groups, making it less bulky and potentially more reactive.
(4-Bromo-3-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide: Contains triphenyl groups instead of tributyl groups, affecting its solubility and reactivity.
(4-Bromo-3-methylbut-2-en-1-yl)(trimethyl)phosphanium bromide: Smaller alkyl groups, leading to different steric and electronic properties.
Uniqueness
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to the presence of the tributyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Propriétés
| 79521-51-0 | |
Formule moléculaire |
C17H35Br2P |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
(4-bromo-3-methylbut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C17H35BrP.BrH/c1-5-8-12-19(13-9-6-2,14-10-7-3)15-11-17(4)16-18;/h11H,5-10,12-16H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OSFDWEGEMPDOEC-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC=C(C)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


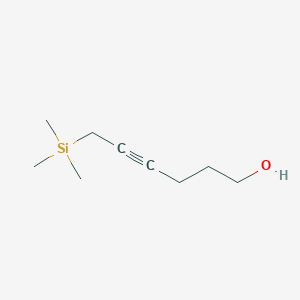
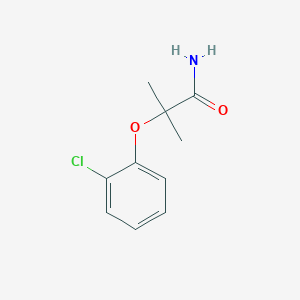
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
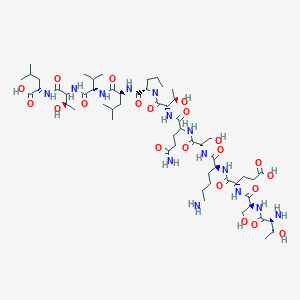
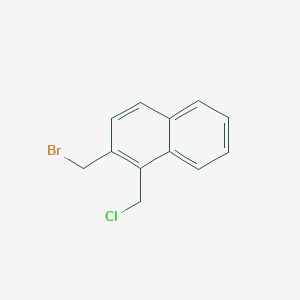
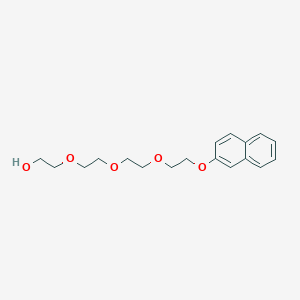
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
